MAO-A and MAO-B Inhibition Potency: Tranylcypromine vs. Phenelzine
Tranylcypromine irreversibly inhibits MAO-A and MAO-B with IC50 values of 2.3 µM and 0.95 µM, respectively, exhibiting a 2.4-fold selectivity for MAO-B over MAO-A [1]. Phenelzine, a hydrazine-based irreversible MAOI, shows an IC50 of 0.9 µM for MAO inhibition but does not distinguish between MAO-A and MAO-B isoforms . The difference in isoform selectivity may have implications for the profile of neurotransmitter elevation and side effect liability.
| Evidence Dimension | MAO isoform inhibition potency and selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 2.3 µM; MAO-B IC50 = 0.95 µM; MAO-B/MAO-A ratio ≈ 0.41 (2.4-fold MAO-B preference) |
| Comparator Or Baseline | Phenelzine: MAO IC50 = 0.9 µM (non-selective; MAO-A/MAO-B not differentiated) |
| Quantified Difference | Phenelzine is ~2.6-fold more potent on MAO-A than tranylcypromine (0.9 µM vs 2.3 µM); tranylcypromine demonstrates measurable MAO-B preference absent in phenelzine. |
| Conditions | Cell-free enzymatic assays; tranylcypromine data from recombinant MAO-A/MAO-B; phenelzine IC50 from vendor technical datasheet |
Why This Matters
The differential MAO-B preference of tranylcypromine may translate to distinct effects on dopamine and trace amine metabolism, potentially impacting efficacy in specific depressive subtypes or neurological applications.
- [1] Cayman Chemical. Tranylcypromine (hydrochloride) Technical Datasheet. Catalog No. 10010494. View Source
